tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans
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Overview
Description
tert-Butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans is an organic compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a cyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amine group in piperidine, followed by the formation of the cyclobutyl ring and subsequent functionalization to introduce the hydroxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tert-butyl carbamate group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can lead to the formation of a primary amine.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases that involve specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by the hydroxy and piperidine groups, which can form hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness
What sets tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans apart from similar compounds is its unique combination of functional groups and ring structures. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2703772-39-6 |
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Molecular Formula |
C14H26N2O3 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-3-piperidin-4-ylcyclobutyl)carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-8-14(18,9-11)10-4-6-15-7-5-10/h10-11,15,18H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
ZRGPOQYZEASPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2CCNCC2)O |
Purity |
95 |
Origin of Product |
United States |
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